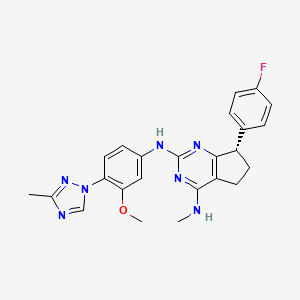

BMS-932481

Description

Overview of Amyloidogenesis and Alzheimer's Disease Pathophysiology

Alzheimer's disease is the most prevalent form of dementia, characterized by progressive cognitive decline. frontiersin.orgnih.govacs.org The major neuropathological hallmarks of AD include the extracellular deposition of amyloid plaques, primarily composed of amyloid-beta (Aβ) peptides, and the intracellular aggregation of hyperphosphorylated tau protein, forming neurofibrillary tangles. mdpi.comresearchgate.netnih.gov The amyloid cascade hypothesis has been a predominant theory explaining AD pathogenesis, proposing that the abnormal accumulation of Aβ in the brain is a primary driver of the disease, leading to neuronal toxicity and subsequent neurodegeneration. mdpi.comnih.govnih.gov

Amyloidogenesis is the process by which Aβ peptides are generated. It begins with the amyloid precursor protein (APP), a transmembrane protein. APP is sequentially cleaved by two enzymes: beta-secretase (BACE) and gamma-secretase (γ-secretase). researchgate.nettandfonline.com Cleavage by BACE produces a soluble fragment and a membrane-bound C-terminal fragment (CTF). tandfonline.com Subsequent cleavage of this CTF by γ-secretase within the cell membrane releases Aβ peptides of varying lengths, typically ranging from 37 to 43 amino acids. nih.gov The longer forms, particularly Aβ42, are more hydrophobic and prone to aggregation, forming the amyloid plaques characteristic of AD. researchgate.netnih.govtandfonline.com

Structure

3D Structure

Properties

CAS No. |

1263871-36-8 |

|---|---|

Molecular Formula |

C24H24FN7O |

Molecular Weight |

445.5 g/mol |

IUPAC Name |

(7S)-7-(4-fluorophenyl)-2-N-[3-methoxy-4-(3-methyl-1,2,4-triazol-1-yl)phenyl]-4-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C24H24FN7O/c1-14-27-13-32(31-14)20-11-8-17(12-21(20)33-3)28-24-29-22-18(15-4-6-16(25)7-5-15)9-10-19(22)23(26-2)30-24/h4-8,11-13,18H,9-10H2,1-3H3,(H2,26,28,29,30)/t18-/m0/s1 |

InChI Key |

NDVMOVOEROCRIO-SFHVURJKSA-N |

Isomeric SMILES |

CC1=NN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(CC[C@H]4C5=CC=C(C=C5)F)C(=N3)NC)OC |

Canonical SMILES |

CC1=NN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(CCC4C5=CC=C(C=C5)F)C(=N3)NC)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS-932481; BMS 932481; BMS932481 |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Bms 932481

Characterization of the Gamma-Secretase Enzyme Complex and its Substrates

The gamma-secretase complex is a critical, multi-subunit intramembrane protease responsible for cleaving single-pass transmembrane proteins within their transmembrane domains. wikipedia.org This unique proteolytic activity is essential for various cellular signaling pathways.

Subunit Composition and Assembly Dynamics

The gamma-secretase complex is minimally composed of four essential subunits: Presenilin (PSEN), Nicastrin (NCT), Anterior Pharynx-defective 1 (APH-1), and Presenilin Enhancer 2 (PEN-2). wikipedia.orgnih.gov Presenilin, which exists in two isoforms (PSEN1 and PSEN2), is the catalytic subunit of the complex. nih.govbiorxiv.org Nicastrin is a heavily glycosylated single-pass transmembrane protein that plays crucial roles in scaffolding, enzyme stabilization, substrate recognition, and trafficking of the complex. researchgate.netfrontiersin.org APH-1, a 7-pass transmembrane protein with multiple human isoforms (APH-1A and APH-1B), is vital for scaffolding and stability and may influence the length of generated Aβ species depending on the isoform incorporated. biorxiv.orgresearchgate.net PEN-2 is a 2-pass transmembrane protein required for the endoproteolysis of full-length presenilin into its active N-terminal (PS-NTF) and C-terminal (PS-CTF) fragments, a necessary step for enzyme activation. researchgate.netfrontiersin.org The assembly of the mature, active gamma-secretase complex is a sequential process. It begins with the formation of a scaffold complex by APH-1 and nicastrin. researchgate.netfrontiersin.org Full-length presenilin is then incorporated, followed by the recruitment of PEN-2. researchgate.netfrontiersin.org The final step involves the endoproteolysis of presenilin, leading to the formation of the enzymatically active complex. researchgate.netfrontiersin.org

Physiological Functions of Gamma-Secretase Beyond Amyloid Precursor Protein (APP) Cleavage

While the cleavage of Amyloid Precursor Protein (APP) to produce amyloid-beta (Aβ) peptides is a well-known function of gamma-secretase, it has numerous other physiological substrates. wikipedia.orgnih.gov Gamma-secretase is critical for the proteolytic processing of a variety of other type I transmembrane proteins. wikipedia.orgnih.gov Notably, it plays a crucial role in the Notch signaling pathway by cleaving the Notch receptor, releasing its intracellular domain which then translocates to the nucleus to regulate gene expression. embopress.orgwikipedia.org Other substrates include ErbB4, E-cadherin, N-cadherin, ephrin-B2, and CD44, highlighting the enzyme's involvement in diverse cellular processes such as cell adhesion, migration, and signaling. wikipedia.org

Allosteric Modulation Mechanism of Gamma-Secretase Activity by BMS-932481

This compound functions as a gamma-secretase modulator, a class of compounds that interact with the enzyme complex at allosteric sites, distinct from the catalytic site targeted by traditional inhibitors. d-nb.info This allosteric interaction alters the conformation and activity of gamma-secretase, leading to a modified cleavage pattern of its substrates. d-nb.info

Selective Reduction of Amyloid-Beta 42 (Aβ42) and Amyloid-Beta 40 (Aβ40) Production

A key characteristic of this compound's mechanism is its ability to selectively reduce the production of longer, more aggregation-prone amyloid-beta peptides, specifically Aβ42 and Aβ40. embopress.orgacs.orgresearchgate.net Research in preclinical models, including mice and rats, demonstrated robust reductions in Aβ1–42 and Aβ1–40 levels in plasma, brain, and cerebrospinal fluid following administration of this compound. acs.orgresearchgate.netacs.org Studies in healthy human volunteers also showed decreased cerebrospinal fluid (CSF) levels of Aβ40 and Aβ42. medkoo.comnih.govresearchgate.net This selective reduction in longer Aβ species is considered a desirable pharmacological effect in the context of amyloid-beta related pathologies. acs.orgresearchgate.net

Concurrent Increase in Shorter Amyloid-Beta Peptides (Aβ37, Aβ38) Generation

In addition to reducing longer Aβ peptides, this compound concurrently increases the generation of shorter amyloid-beta peptides, particularly Aβ37 and Aβ38. embopress.orgacs.orgresearchgate.net This shift in the Aβ peptide profile is a hallmark of gamma-secretase modulation. Studies in preclinical models and healthy human volunteers have consistently shown increased levels of Aβ1–37 and Aβ1–38 alongside the reduction of Aβ1–42 and Aβ1–40. acs.orgresearchgate.netacs.orgmedkoo.comnih.govresearchgate.net This effect suggests that this compound promotes a more processive cleavage of the APP substrate by gamma-secretase, favoring the production of shorter, less amyloidogenic forms. embopress.org The shorter Aβ species are generally considered less lipophilic and less prone to aggregation compared to Aβ42. acs.org

Here is a summary of the observed changes in Aβ peptide levels with this compound:

| Aβ Peptide | Effect of this compound | Observed In |

| Aβ42 | Decreased | Plasma, Brain, CSF (Preclinical); CSF (Human) embopress.orgacs.orgresearchgate.netacs.orgmedkoo.comnih.govresearchgate.net |

| Aβ40 | Decreased | Plasma, Brain, CSF (Preclinical); CSF (Human) embopress.orgacs.orgresearchgate.netacs.orgmedkoo.comnih.govresearchgate.net |

| Aβ37 | Increased | Plasma, Brain, CSF (Preclinical); CSF (Human) embopress.orgacs.orgresearchgate.netacs.orgmedkoo.comnih.govresearchgate.net |

| Aβ38 | Increased | Plasma, Brain, CSF (Preclinical); CSF (Human) embopress.orgacs.orgresearchgate.netacs.orgmedkoo.comnih.govresearchgate.net |

| Total Aβ | No significant change or modest decrease at higher doses | Plasma (Preclinical, Human); CSF (Human - modest decrease) acs.orgresearchgate.netacs.orgmedkoo.comnih.govresearchgate.net |

Mechanistic Distinction from Pan-Gamma-Secretase Inhibition (GSI) and Preservation of Notch Signaling

This compound's mechanism as an allosteric modulator fundamentally differs from that of pan-gamma-secretase inhibitors (GSIs). embopress.orgnih.gov While GSIs block the catalytic activity of gamma-secretase, affecting the processing of all its substrates, GSMs like this compound selectively modulate the cleavage of specific substrates, primarily shifting the Aβ peptide profile. ontosight.aiembopress.org A significant advantage of this approach is the preservation of Notch signaling. embopress.orgacs.orgresearchgate.net Pan-gamma-secretase inhibition has been associated with mechanism-based toxicities due to the inhibition of Notch cleavage, which is essential for various physiological processes. embopress.orgd-nb.info Preclinical evaluations of this compound specifically noted the absence of Notch-based toxicity, supporting its potential to avoid the adverse effects seen with earlier GSI candidates. acs.orgresearchgate.net This selective modulation, favoring altered Aβ production without broadly inhibiting other crucial gamma-secretase substrates like Notch, highlights the mechanistic distinction and potential therapeutic advantage of this compound and other GSMs. embopress.orgmedkoo.comnih.gov

Cellular Pathways Influenced by Gamma-Secretase Modulation

Gamma-secretase is a promiscuous enzyme that cleaves a variety of substrates in addition to APP nih.gov. One of the key cellular pathways influenced by gamma-secretase activity is the Notch signaling pathway nih.gov. Gamma-secretase-mediated cleavage of the Notch receptor releases its intracellular domain, which then translocates to the nucleus to regulate gene expression d-nb.infoembopress.org.

This compound, as a gamma-secretase modulator, is designed to selectively alter the processing of APP to reduce amyloidogenic Aβ peptides while ideally sparing the cleavage of other critical substrates like Notch ontosight.aiacs.org. Preclinical studies with this compound showed no Notch-based toxicity, which is a significant advantage compared to gamma-secretase inhibitors that can broadly suppress the cleavage of multiple substrates, leading to dose-limiting toxicities related to inhibited Notch signaling acs.orgnih.govacs.org. This selective modulation by this compound aims to avoid interference with the essential physiological functions regulated by gamma-secretase cleavage of substrates other than APP ontosight.ai.

Research findings demonstrate that this compound decreases the levels of longer Aβ peptides (Aβ42 and Aβ40) while increasing the levels of shorter Aβ peptides (Aβ37 and Aβ38) in preclinical models and in healthy human volunteers nih.govacs.orgnih.govacs.orgresearchgate.netmedkoo.comresearchgate.net. This shift in the Aβ peptide profile is the primary pharmacodynamic effect of this compound and is consistent with its proposed mechanism of gamma-secretase modulation nih.govresearchgate.netmedkoo.comresearchgate.net.

Data on the modulation of Aβ peptides by this compound in cerebrospinal fluid (CSF) of healthy volunteers has been reported nih.govresearchgate.netmedkoo.comresearchgate.net.

| Aβ Peptide | Effect of this compound in CSF (Healthy Volunteers) |

| Aβ39 | Decreased nih.govresearchgate.netmedkoo.com |

| Aβ40 | Decreased nih.govresearchgate.netmedkoo.com |

| Aβ42 | Decreased nih.govresearchgate.netmedkoo.com |

| Aβ37 | Increased nih.govresearchgate.netmedkoo.com |

| Aβ38 | Increased nih.govresearchgate.netmedkoo.com |

| Total Aβ | Modest decreases at higher doses nih.govresearchgate.netmedkoo.com |

This table illustrates the selective modulation of gamma-secretase activity by this compound, leading to a shift towards the production of shorter, less amyloidogenic Aβ peptides nih.govresearchgate.netmedkoo.com.

Preclinical Pharmacodynamic Efficacy and Biomarker Research of Bms 932481

In Vitro Cellular Models for Amyloid-Beta Modulation Studies

In vitro studies utilizing cellular models were crucial for understanding the direct effects of BMS-932481 on the processing of amyloid precursor protein (APP) by gamma-secretase and the subsequent modulation of Aβ peptide production.

Cell-Based Assays for Aβ Peptide Quantification (e.g., H4 cells)

Cell-based assays were employed to quantify the levels of different Aβ peptides following treatment with this compound. Cultured H4 cells, specifically those overexpressing amyloid precursor protein with the Swedish mutation (H4-APPsw), were a key model used in these studies. nih.govacs.org These cells are widely used to study APP processing and Aβ generation. Assays such as ELISA and mass spectrometry were utilized to measure the concentrations of various Aβ isoforms in the cell culture supernatant. nih.govacs.org

The potency of this compound (referred to as compound 4 in some studies) in reducing Aβ₁-₄₂ levels was determined in these cell-based assays. In the primary H4 cell-based assay, an earlier compound (compound 1) showed an IC₅₀ of 120 nM for Aβ₁-₄₂ lowering. nih.gov this compound (compound 4) demonstrated a significantly higher potency with an Aβ₁-₄₂ IC₅₀ of 6.6 nM in cultured H4-APPsw cells. acs.org

Concentration-Dependent Modulation of Aβ Isoforms in Culture

Treatment of cultured H4-APPsw cells with this compound resulted in a distinct, concentration-dependent modulation of Aβ isoforms. nih.govacs.org Consistent with its mechanism as a gamma-secretase modulator, this compound treatment led to a substantial decrease in the levels of longer, more aggregation-prone peptides, specifically Aβ₁-₄₂ and Aβ₁-₄₀. nih.govacs.org Simultaneously, a corresponding increase was observed in the levels of shorter Aβ peptides, namely Aβ₁-₃₇ and Aβ₁-₃₈. nih.govacs.org This shift in the Aβ peptide profile is a hallmark of gamma-secretase modulation, distinguishing it from complete gamma-secretase inhibition. Importantly, at concentrations up to 10 μM, this compound did not alter the total amount of Aβ₁-ₓ produced, as measured by ELISA. nih.govacs.org

Table 1: In Vitro Potency of this compound and a Related Compound in H4 Cells

| Compound | Cell Line | Assay Type | Aβ₁-₄₂ IC₅₀ (nM) |

| Compound 1 | H4 | Cell-based assay | 120 |

| This compound (Compound 4) | H4-APPsw | Mass Spectrometry | 6.6 |

In Vivo Rodent Models for Alzheimer's Disease Pathology

To assess the pharmacodynamic effects of this compound in a more complex biological system, studies were conducted in various in vivo rodent models relevant to Alzheimer's disease pathology.

Modulation of Amyloid-Beta Levels in Brain and Cerebrospinal Fluid (CSF)

In vivo studies in mice and rats demonstrated that this compound effectively modulated Aβ peptide levels in the brain, plasma, and cerebrospinal fluid (CSF). nih.govacs.orgacs.org The compound produced robust reductions in the levels of Aβ₁-₄₂ and Aβ₁-₄₀. nih.govacs.orgacs.org Mirroring the in vitro findings, treatment with this compound led to increases in the levels of Aβ₁-₃₇ and Aβ₁-₃₈, consistent with its proposed mechanism of gamma-secretase modulation. nih.govacs.orgacs.org The total amount of Aβ₁-ₓ produced remained unchanged. nih.govacs.orgacs.org Dose-dependent lowering of Aβ₄₂ and Aβ₄₀ in both the brain and CSF was observed in rats and dogs. nih.govresearchgate.net Studies in rats indicated a strong correlation between brain and CSF pharmacodynamics. nih.gov

Evaluation in Transgenic Mouse Models Exhibiting Amyloid Pathology (e.g., LaFerla mice, PSAPP mice)

This compound and related compounds were evaluated in transgenic mouse models that exhibit key features of Alzheimer's disease amyloid pathology. acs.orgnih.govresearchgate.net Triple transgenic LaFerla mice, which develop accelerated amyloid plaque and neurofibrillary tangle pathology due to the presence of mutated human APP, MAPT, and PSEN1 genes, were utilized. nih.govacs.org In these mice, an oral dose of 30 mg/kg of compound 3, a closely related and more potent compound, resulted in a significant 86% reduction in brain Aβ₁-₄₂ levels just 3 hours post-dose. nih.govacs.org An earlier compound (compound 2) at the same dose in LaFerla mice showed a 32% reduction in brain Aβ₁-₄₂ after 3 hours. nih.gov These studies in transgenic models provided evidence that this compound and its analogs could effectively lower pathogenic Aβ species in a setting mimicking aspects of human Alzheimer's disease. Evaluation in transgenic mouse models exhibiting amyloid pathology, such as PSAPP mice, has also been reported in the broader context of gamma-secretase modulation research. acs.orgnih.govresearchgate.netfrontiersin.org

Table 2: In Vivo Efficacy of this compound and Related Compounds in Rodent Brain Aβ₁-₄₂ Reduction

| Compound | Species & Model | Dose (mg/kg, p.o.) | Time Post-Dose | Brain Aβ₁-₄₂ Reduction (%) |

| Compound 2 | LaFerla mice | 30 | 3 hours | 32 |

| Compound 3 | LaFerla mice | 30 | 3 hours | 86 |

| Compound 4 (this compound) | Wild-type mice | 30 | 3 hours | 81 |

| Compound 4 (this compound) | Sprague–Dawley rat | 10 | 5 hours | 41 (vs predose) |

Longitudinal Assessment of Amyloid-Beta Reduction in Animal Models

Longitudinal studies were conducted in animal models to assess the sustained efficacy of repeat dosing of gamma-secretase modulators, including compounds related to this compound. Repeat-dose administration of compounds 2 and 3 in C57BL/6J mice over 9 consecutive days demonstrated sustained dose-dependent efficacy in modulating Aβ peptide levels. nih.gov Significant dose-dependent lowering of both Aβ₄₂ and Aβ₄₀ was observed in both plasma and brain samples after this chronic treatment period. nih.gov These findings indicated that the Aβ-modulating effects of these compounds were maintained over time with repeated administration. The broader research on GSMs has demonstrated robust time- and dose-dependent efficacy in acute, subchronic, and chronic studies across multiple species. nih.gov

Translation of Pharmacodynamic Effects Across Preclinical Species

Research into this compound included evaluating the consistency of its pharmacodynamic effects across different preclinical species. This translation is crucial for predicting potential human responses and selecting appropriate species for further toxicological and pharmacological assessments.

Comparative Analysis of Aβ Modulation in Rodent and Non-Rodent Species

This compound demonstrated its intended mechanism of Aβ modulation across multiple preclinical species, including rodents (mice and rats) and non-rodents (dogs and cynomolgus monkeys) acs.orgnih.govnih.govmedchemexpress.comresearchgate.net. Studies in mice and rats showed robust reductions in Aβ1-42 and Aβ1-40 levels in plasma, brain, and CSF acs.orgnih.govresearchgate.net. Consistent with the GSM mechanism, these reductions were accompanied by increases in the shorter Aβ1-37 and Aβ1-38 peptides, with no significant change in the total amount of Aβ peptides produced acs.orgnih.govresearchgate.net.

In dogs, single oral doses of this compound (2-30 mg/kg) also reduced Aβ1-42 and Aβ1-40 levels while increasing Aβ1-38 and Aβ1-37 levels medchemexpress.com. Specifically, a 30 mg/kg dose resulted in a 65% reduction in Aβ1-42 and Aβ1-40 levels, with corresponding increases of 1.8-fold and 5-fold in Aβ1-38 and Aβ1-37, respectively medchemexpress.com.

The consistent observation of decreased Aβ1-42 and Aβ1-40 and increased Aβ1-37 and Aβ1-38 across these species provided evidence that the gamma-secretase modulation mechanism of this compound translated effectively from rodents to non-rodents acs.orgnih.govnih.govmedchemexpress.comresearchgate.net.

Correlation of Preclinical Exposure with Pharmacodynamic Response

Preclinical studies established a correlation between the exposure levels of this compound and the magnitude of its pharmacodynamic effect on Aβ levels medchemexpress.comresearchgate.net. In rats, studies enabled the generation of a pharmacokinetic/pharmacodynamic (PK/PD) relationship using an indirect response model acs.orgnih.gov. Oral administration of 3 mg/kg reduced brain Aβ1-42 AUC by 45% with an exposure of 9.7 μM·h, while a 10 mg/kg dose led to a 66% reduction in brain Aβ1-42 AUC with an exposure of 32 μM·h over a 24-hour period acs.orgnih.gov. Based on these data, a plasma exposure of 4.0 μM·h was calculated to achieve a 25% AUC reduction of Aβ1-42 acs.orgnih.gov.

In Sprague-Dawley rats, intravenous administration showed moderate brain penetration, with brain-to-plasma ratios for concentration and AUC of approximately 0.23 and 0.6, respectively medchemexpress.com.

These preclinical exposure-response relationships were utilized to predict potential pharmacodynamic effects in humans based on predicted human pharmacokinetic profiles acs.orgnih.govnih.gov.

Table 1: Summary of Preclinical Aβ Modulation by this compound

| Species | Matrix (Plasma, Brain, CSF) | Aβ1-42 Modulation | Aβ1-40 Modulation | Aβ1-38 Modulation | Aβ1-37 Modulation | Total Aβ Modulation | Source |

| Mice | Plasma, Brain, CSF | Decreased | Decreased | Increased | Increased | No change | acs.orgnih.govresearchgate.net |

| Rats | Plasma, Brain, CSF | Decreased | Decreased | Increased | Increased | No change | acs.orgnih.govresearchgate.netnih.gov |

| Dogs | Plasma, Brain, CSF | Decreased | Decreased | Increased | Increased | No change | nih.govmedchemexpress.comresearchgate.net |

| Cynomolgus Monkey | Plasma, Brain, CSF | Decreased | Decreased | Increased | Increased | No change | researchgate.net |

Note: This table summarizes findings across multiple studies and may not reflect specific dose-response relationships for all species and matrices.

Absorption, Distribution, Metabolism, and Excretion Adme in Preclinical Models of Bms 932481

Preclinical Disposition Profiles in Non-Human Species

The disposition of BMS-932481 was evaluated in several animal models to predict its behavior in humans. These studies provided crucial data on its pharmacokinetic characteristics and ability to penetrate the central nervous system. acs.orgnih.gov

Pharmacokinetic studies in rats, dogs, and cynomolgus monkeys revealed key characteristics of this compound. In rats, the compound demonstrated low clearance (11.2 mL/min/kg), a volume of distribution of 2.3 L/kg, and a half-life of 2.7 hours. acs.orgnih.gov The oral bioavailability was notably high across species, recorded at 98% in rats, 85% in dogs, and 45% in cynomolgus monkeys when administered as a nanosuspension. acs.orgnih.gov This favorable oral bioavailability supported its potential for oral administration in clinical settings.

| Species | Clearance (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Half-Life (t½) (h) | Oral Bioavailability (F) (%) |

|---|---|---|---|---|

| Rat | 11.2 | 2.3 | 2.7 | 98 |

| Dog | Data Not Available | Data Not Available | Data Not Available | 85 |

| Cynomolgus Monkey | Data Not Available | Data Not Available | Data Not Available | 45 |

For a compound targeting Alzheimer's disease, brain penetration is a critical factor. In rats, this compound demonstrated the ability to cross the blood-brain barrier. At a 10 mg/kg oral dose, the brain-to-plasma (B/P) concentration ratio was measured at 0.23. acs.orgnih.gov Another study in rats noted a B/P ratio of 0.38. acs.org These findings confirm that this compound distributes into the brain, a prerequisite for its intended pharmacological activity.

Metabolic Pathways and Metabolite Identification in Preclinical Systems

Understanding the metabolic fate of this compound is essential for interpreting its efficacy and safety profiles. Studies in preclinical systems have identified its primary metabolic routes and characterized its major metabolites.

The primary means of disposition for this compound is through metabolism. nih.gov In vitro biotransformation assays and studies in human hepatocytes have shown that the compound undergoes oxidative metabolism. acs.orgnih.gov Specific metabolic reactions identified include N-demethylation and monohydroxylation. acs.org

Metabolite profiling studies have demonstrated that this compound is converted into three major oxidative metabolites. nih.gov Importantly, both the parent compound (this compound) and these three major metabolites were found to be inhibitors of the bile salt export pump (BSEP) and multidrug resistance protein 4 (MRP4) in vitro. nih.gov The inhibition of these transporters, which are crucial for bile acid transport, was considered a potential mechanism for the drug-induced liver injury observed in later clinical trials. nih.gov

Preclinical data indicate that this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4. nih.gov In addition to being a substrate, this compound was also shown to be a time-dependent inhibitor of CYP3A4. nih.gov Further in vitro studies using human liver microsomes revealed that the compound also inhibited the activity of the CYP2C subfamily with IC50 values in the low micromolar range. acs.org The potential for this compound to induce CYP3A4-mediated metabolism was also assessed, and it was found to be a weak inducer of CYP3A4 enzyme activity. acs.orgnih.gov

Transport Mechanisms and Hepatic Disposition in Preclinical and In Vitro Systems

Retrospective investigations into the disposition of this compound have identified its primary clearance pathway. Studies involving human hepatocytes and a mass balance analysis in bile-duct-cannulated rats have consistently shown that this compound undergoes oxidative metabolism, followed by biliary elimination as the main route of disposition nih.govoup.com. This hepatic-centric clearance mechanism underscores the importance of understanding the compound's interaction with liver transport systems.

Inhibition of Efflux Transporters (e.g., Bile Salt Export Pump (BSEP), Multidrug Resistance Protein 4 (MRP4)) by this compound and its Metabolites

A significant finding from in vitro studies is the inhibitory effect of this compound and its three primary oxidative metabolites on key hepatic efflux transporters nih.govoup.com. Both the parent compound and its metabolites were found to inhibit the Bile Salt Export Pump (BSEP) and Multidrug Resistance Protein 4 (MRP4) nih.govoup.com. BSEP is the primary transporter responsible for secreting bile acids from hepatocytes into the bile canaliculi.

The IC50 values for the inhibition of these transporters were determined to be clinically meaningful when considering human plasma concentrations, especially in higher dose cohorts nih.govoup.com. The disruption of bile acid transport through the inhibition of BSEP and MRP4 is a critical mechanistic finding nih.govoup.com.

Below is a summary of the inhibitory activity of this compound and its metabolites on hepatic efflux transporters.

| Compound | Transporter Inhibited | Implication |

| This compound (Parent) | BSEP, MRP4 | Disruption of bile acid transport nih.govoup.com |

| 3 Major Oxidative Metabolites | BSEP, MRP4 | Contributes to disruption of bile acid transport nih.govoup.com |

Biliary Elimination Pathways in Animal Models

Studies in animal models have been crucial for confirming the elimination pathways of this compound. A mass balance study conducted in bile-duct-cannulated rats definitively demonstrated that biliary elimination is the principal means of disposition for the compound following oxidative metabolism nih.govoup.com. This finding from preclinical animal models aligns with the in vitro data from human hepatocytes, pointing to the liver's central role in the clearance of this compound.

Structural Activity Relationships Sar and Compound Optimization of Bms 932481 Derivatives

Design and Synthesis Strategies for Bicyclic Pyrimidine (B1678525) Gamma-Secretase Modulators

The design of bicyclic pyrimidine GSMs like BMS-932481 originated from a triazine hit identified through screening the Bristol-Myers Squibb compound collection. acs.orgnih.gov This initial triazine compound (compound 1) showed Aβ₁₋₄₂ lowering activity with an IC₅₀ of 120 nM in a cell-based assay and demonstrated GSM characteristics by increasing Aβ₁₋₃₇ and Aβ₁₋₃₈ levels without affecting total Aβ₁₋ₓ formation. acs.orgnih.gov

A key design strategy involved changing the central triazine core to a pyrimidine ring and fusing an additional carbocyclic ring (D-ring). This modification restricted the movement of the aryl ring and was crucial in the SAR exploration. acs.orgresearchgate.net Further modifications were made to the appended rings, such as incorporating a 4-methylimidazole (B133652) A-ring and a benzyl (B1604629) E-ring, leading to compound 2 with improved potency (Aβ₁₋₄₂ IC₅₀ = 31 nM). acs.orgnih.gov

Two efficient asymmetric synthetic routes were developed for this compound. One route involved an enantioselective hydrogenation of an unfunctionalized trisubstituted alkene to establish the benzylic stereocenter. researchgate.netacs.orgfigshare.comresearchgate.net Another route utilized a vinylogous dynamic kinetic resolution (VDKR) ketone reduction, which was notable because the carbonyl and the racemizable stereocenter were not adjacent but conjugated through the pyrimidine ring. researchgate.netacs.orgfigshare.comresearchgate.netthieme-connect.de This VDKR approach required both catalyst and substrate control to establish the stereocenters and relied on the relative acidity of intermediates. acs.orgfigshare.com

Iterative Optimization for Enhanced Potency and Selective Aβ Modulation

The optimization process was iterative, focusing on enhancing potency and achieving selective modulation of Aβ peptides. Compound 2, while more potent than the initial hit, had liabilities including a short half-life due to rapid metabolism, hERG inhibition, and CYP3A4 inhibition. acs.orgnih.gov

Subsequent SAR exploration and integration of structural modifications led to compound 3, which showed an order of magnitude increase in potency compared to compound 2 (IC₅₀ = 2.0 nM). acs.orgnih.gov Compound 3 demonstrated significant reduction of brain Aβ₁₋₄₂ in preclinical models. acs.orgnih.gov

Further optimization resulted in this compound (compound 4), which was identified as having the best balance of potency, efficacy, and off-target profile among several tested compounds. acs.org this compound showed potent and selective reduction of Aβ₁₋₄₂ and Aβ₁₋₄₀ production in vitro, with IC₅₀ values of 6.6 nM and 25.3 nM, respectively, while sparing total Aβ levels. probechem.commedchemexpress.com In preclinical studies, this compound robustly reduced Aβ₁₋₄₂ and Aβ₁₋₄₀ in plasma, brain, and cerebrospinal fluid, accompanied by increases in Aβ₁₋₃₇ and Aβ₁₋₃₈, consistent with a GSM mechanism. acs.orgprobechem.commedchemexpress.commedkoo.com

The iterative optimization involved balancing potency with other properties crucial for a central nervous system (CNS) drug, such as lipophilicity and metabolic stability. acs.org Reducing lipophilicity in CNS drugs can be challenging as it may negatively impact blood-brain barrier penetration, while many CNS targets favor lipophilic compounds. acs.org

Influence of Structural Modifications on Target Binding and Off-Target Engagement

Structural modifications significantly influenced both target binding (γ-secretase modulation) and off-target engagement. The change from a triazine to a bicyclic pyrimidine core was a key structural modification that impacted activity. acs.orgresearchgate.net

Replacing the chloroimidazole group in an earlier analog (compound 11) with a methyltriazole moiety and substituting the phenyl group with a 4-fluorophenyl group led to this compound (compound 12). nih.govrsc.orgrsc.org While this resulted in a slight decrease in potency compared to compound 11, it represented a trade-off to improve other properties. nih.gov Compound 11 had shown potent hERG inhibition and lower brain penetration, highlighting the importance of structural changes in mitigating off-target effects and improving pharmacokinetic properties. nih.gov

The optimization process aimed to reduce liabilities observed in earlier compounds, such as ubiquitous metabolism, hERG inhibition, and CYP3A4 inhibition. acs.orgnih.gov The final optimized compound, this compound, demonstrated improved metabolic stability and a better off-target profile compared to its predecessors. acs.orgresearchgate.net

Identification and Characterization of Novel GSM Scaffolds

The research leading to this compound involved the identification and characterization of novel GSM scaffolds. The initial triazine hit represented a starting point, and the subsequent development of the bicyclic pyrimidine core with fused rings constituted the exploration of a new scaffold for γ-secretase modulation. acs.orgresearchgate.netresearchgate.net This bicyclic pyrimidine scaffold, exemplified by this compound, is distinct from other GSM classes like NSAID-derived carboxylic acids and other non-NSAID heterocyclics. nih.gov

The identification of such novel scaffolds is crucial for discovering compounds with improved potency, selectivity, pharmacokinetic properties, and reduced off-target effects compared to existing GSM chemotypes. The SAR studies conducted on these novel scaffolds helped to understand the structural features necessary for effective γ-secretase modulation and selective Aβ peptide cleavage. acs.orgresearchgate.netnih.govacs.org

Synergistic Approaches and Combination Therapies with Gamma Secretase Modulators

In Vitro Studies of Combined Gamma-Secretase Modulator Classes (e.g., Acid GSMs and Non-Acid GSMs)

In vitro studies have provided insights into the potential for synergistic interactions between different structural classes of gamma-secretase modulators. Research indicates that combining certain GSMs can lead to enhanced reduction of amyloid-beta production compared to monotherapy with individual compounds. Notably, studies have shown synergistic inhibition of Aβ production when combining gamma-secretase modulators belonging to the "acid GSM" and "non-acid GSM" structural classes nih.gov.

Experiments involving pairwise combinations of GSMs have demonstrated that a synergistic effect on Aβ inhibition is particularly observed when one GSM is from the acid class and the other is from the non-acid class nih.gov. For instance, a combination of BMS-869780, described as a potent GSM, and another compound referred to as GSM-2, showed high synergy in inhibiting Aβ production in cell cultures nih.govprobechem.com. Conversely, combinations involving two acid GSMs or two non-acid GSMs did not exhibit this synergistic inhibition of Aβ nih.gov. These findings suggest a class-dependent interaction underlies the observed synergy.

Potential for Combined Therapeutic Modalities to Mitigate Alzheimer's Pathology

The demonstration of synergistic Aβ reduction with combinations of different GSM classes highlights the potential for combined therapeutic modalities to more effectively mitigate Alzheimer's pathology. By lowering the production of amyloidogenic Aβ peptides through the modulated activity of gamma-secretase, GSMs like BMS-932481 aim to reduce the formation and accumulation of amyloid plaques in the brain medkoo.comnih.govguidetopharmacology.orgcaymanchem.comlibretexts.org.

This compound itself, as a gamma-secretase modulator, has shown in preclinical and clinical studies that it can decrease levels of Aβ40 and Aβ42 while increasing levels of Aβ37 and Aβ38 in plasma and cerebrospinal fluid medkoo.comguidetopharmacology.orglibretexts.org. This modulation of the Aβ profile is considered a key therapeutic effect.

The synergistic effects observed in vitro with GSM combinations suggest that administering carefully selected pairs of GSMs could potentially achieve a greater reduction in amyloid burden than monotherapy, possibly allowing for lower doses of each compound, which might be relevant for improving tolerability.

While this compound was evaluated in clinical trials as a single agent, and its development was halted due to liver findings medkoo.comcaymanchem.comlibretexts.orguni.lu, the broader principle of synergistic GSM combinations remains an area of interest for developing future AD therapies. Combining GSMs with complementary mechanisms of action, as suggested by the acid/non-acid GSM synergy, could represent a strategy to enhance efficacy and potentially improve the therapeutic index. Furthermore, the concept of combination therapy in AD is expanding to include modalities beyond gamma-secretase targeting, such as combining Aβ-reducing agents with therapies targeting tau pathology or neuroinflammation ctdbase.org. However, focusing solely on gamma-secretase modulation, the synergistic potential demonstrated in vitro provides a rationale for further exploration of optimized GSM combinations as a strategy to more effectively tackle the amyloid-beta component of Alzheimer's disease.

Effects of this compound on Aβ Peptides

| Aβ Peptide | Effect Observed with this compound |

| Aβ42 | Decreased levels medkoo.comguidetopharmacology.orglibretexts.org |

| Aβ40 | Decreased levels medkoo.comguidetopharmacology.orglibretexts.org |

| Aβ38 | Increased levels medkoo.comguidetopharmacology.orglibretexts.org |

| Aβ37 | Increased levels medkoo.comguidetopharmacology.orglibretexts.org |

| Total Aβ | Generally no change or modest decrease at higher doses guidetopharmacology.orglibretexts.org |

Future Research Directions and Therapeutic Advancement in Gamma Secretase Modulation

Development of Next-Generation Gamma-Secretase Modulators with Improved Translational Profiles

The development of next-generation GSMs is a key area of focus, aiming to overcome the limitations of earlier compounds and improve their suitability for clinical translation. These efforts are driven by a deeper understanding of the gamma-secretase complex structure and its interaction with modulators. mdpi.comnih.gov Advances in cryo-electron microscopy have provided detailed insights into the structure of the gamma-secretase complex bound to substrates like APP and Notch, revealing key features of substrate recognition and potential allosteric binding sites for modulators. nih.govd-nb.info

Next-generation GSMs are being designed to exhibit improved potency, selectivity for APP over other substrates like Notch, and favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties. rupress.orgbohrium.com The goal is to achieve a robust reduction in pathogenic Aβ species in the brain with minimal off-target effects. Novel chemical scaffolds and structural modifications are being explored to enhance aqueous solubility and optimize drug-like properties, addressing issues encountered with some earlier lipophilic GSMs. researchgate.netbohrium.commdpi.com

The concept of gamma-secretase allosteric stabilizers (GSASs) represents an evolution in this approach, aiming to stabilize the enzyme-substrate complex to enhance the processive cleavage of Aβ, thereby favoring the production of shorter peptides. embopress.org This mechanism is proposed to avoid the mechanism-based side effects associated with GSIs and earlier GSMs that focused solely on Aβ42 lowering. embopress.org

Preclinical studies with novel GSMs, such as pyridazine-derived soluble GSMs (SGSMs), have demonstrated potent activity in lowering Aβ42 levels in vitro and favorable PK/PD properties in animal models. rupress.orgbohrium.com For instance, SGSM15606 showed high potency in reducing Aβ42 and exhibited excellent oral bioavailability and a long half-life in preclinical species. bohrium.com Such findings support the potential for these next-generation compounds to advance to clinical evaluation.

Refinement of Preclinical Models for Enhanced Predictability of Human Pharmacokinetics and Pharmacodynamics

Accurate prediction of human PK and PD from preclinical data is crucial for successful drug development. Refinement of preclinical models is an ongoing effort to improve the translational predictability of gamma-secretase modulators. rupress.org

Traditional animal models, such as transgenic mice expressing familial AD mutations, have been valuable for evaluating the efficacy of GSMs in reducing amyloid pathology and improving cognitive function. rupress.orgnih.govresearchgate.net Studies with compounds like BMS-932481 have utilized PK/PD relationships established in rodent models to predict human PK parameters through allometric scaling. acs.orgnih.gov For example, preclinical PK data from rats, dogs, and monkeys were used to forecast human PK for this compound, which were then combined with rat PD data to predict the relationship between dose, exposure, and brain Aβ42 levels in humans. acs.org

However, challenges remain in fully capturing the complexity of human AD pathology and drug response in animal models. mdpi.com Efforts are being made to develop more sophisticated in vitro and in vivo models that better mimic the human brain environment and disease progression. This includes the use of human induced pluripotent stem cell (iPSC)-derived neurons and cerebral organoids, which can recapitulate aspects of AD pathology, such as amyloid and tau accumulation, and can be used to test the effects of secretase inhibitors and modulators. researchgate.netmdpi.com

Furthermore, the development of quantitative PK/PD models is essential for characterizing the relationship between drug exposure and changes in Aβ peptide levels in biological fluids like cerebrospinal fluid (CSF). nih.gov Such models can help predict drug effects on individual Aβ species and ratios, informing optimal dose selection for future clinical trials. nih.gov

Exploration of Novel Biomarkers for Early Detection and Response Monitoring in Preclinical Development

The identification and validation of novel biomarkers are critical for the early detection of AD pathology and for monitoring the pharmacodynamic response to GSM treatment in preclinical and clinical settings. d-nb.infonih.gov

Established biomarkers, such as the ratio of Aβ42 to Aβ40 or Aβ38 in CSF, are already utilized to assess AD pathology and the effects of GSMs. rupress.orgnih.gov GSMs are expected to decrease the Aβ42/Aβ40 and Aβ42/Aβ38 ratios by shifting Aβ production towards shorter forms. nih.gov Changes in these CSF Aβ ratios have been used as key pharmacodynamic endpoints in preclinical studies and early-phase clinical trials. d-nb.infonih.gov

Future research is exploring additional biomarkers that can provide more comprehensive insights into the disease process and treatment response. This includes investigating changes in other Aβ species, intermediate APP processing products, and markers of synaptic dysfunction, neuroinflammation, and tau pathology. researchgate.netnih.gov

Advanced imaging techniques, such as amyloid PET imaging, are also valuable biomarkers for visualizing and quantifying amyloid plaque burden in the brain, allowing for the assessment of the impact of GSM treatment on amyloid accumulation over time. rupress.orgd-nb.info The development of PET radiotracers that can directly image gamma-secretase itself or its interaction with modulators is also an area of research. d-nb.info

The integration of multiple biomarker modalities, including biochemical markers in biofluids and imaging techniques, is expected to provide a more robust assessment of the efficacy of next-generation GSMs and facilitate Go/No-Go decisions in preclinical and early clinical development.

Addressing Challenges in Modulator Design to Overcome Off-Target Effects and Improve Therapeutic Index

A significant challenge in the development of gamma-secretase modulators is minimizing off-target effects and improving the therapeutic index. While GSMs are designed to be more selective than GSIs, the potential for unintended interactions with other substrates or cellular pathways remains a concern. researchgate.netresearchgate.net

Future research is focused on designing GSMs with enhanced substrate selectivity, specifically targeting the processing of APP while sparing other critical gamma-secretase substrates. nih.govjove.com Understanding the subtle differences in how gamma-secretase interacts with different substrates is key to achieving this selectivity. Structural studies of gamma-secretase bound to various substrates are providing insights into the molecular determinants of substrate recognition and cleavage. nih.govd-nb.info

Strategies to improve the therapeutic index include optimizing the binding kinetics and allosteric modulation properties of GSMs. By precisely controlling the interaction between the modulator and the enzyme, researchers aim to achieve the desired shift in Aβ production without causing widespread disruption of gamma-secretase activity or affecting the processing of essential substrates. embopress.orgmdpi.com

Furthermore, a thorough understanding of the potential off-target interactions of GSMs with other proteases or cellular targets is crucial. Preclinical screening assays are being refined to identify and mitigate such interactions early in the drug discovery process. mdpi.com

The lessons learned from the clinical failures of earlier secretase inhibitors and modulators are informing the design of next-generation compounds, with a strong emphasis on safety, selectivity, and a favorable therapeutic index to ensure better translational success. embopress.orgresearchgate.netnih.govnih.gov

Q & A

Q. What is the mechanism of action of BMS-932481 as a γ-secretase modulator (GSM)?

this compound modulates γ-secretase activity to shift amyloid-β (Aβ) peptide production toward shorter, less amyloidogenic species (e.g., Aβ1-37 and Aβ1-38) while reducing Aβ1-42 and Aβ1-40 levels. This pharmacological effect is achieved without inhibiting total Aβ1-x production, preserving physiological γ-secretase function. Preclinical studies in rodents and non-human primates demonstrated dose-dependent reductions in brain Aβ42 (up to 75%) and increases in Aβ37/Aβ38 .

Q. How were structural modifications from BMS-869780 to this compound optimized for improved properties?

this compound was derived from BMS-869780 via substitution of chlorine with nitrogen, oxygen with nitrogen, and hydrogen with fluorine. These changes aimed to reduce hepatotoxicity linked to pregnane X receptor (PXR) activation in BMS-869780. While this compound retained similar potency (Aβ42 IC50 = 5.5 nM) and lipophilicity (clogP = 5.3), it exhibited improved in vivo efficacy in reducing Aβ42 in preclinical models .

Advanced Research Questions

Q. How do preclinical pharmacokinetic/pharmacodynamic (PK/PD) models for this compound translate to human trials?

Preclinical studies in rats, dogs, and non-human primates showed robust correlations between plasma exposure (AUC) and reductions in cerebrospinal fluid (CSF) Aβ42. For example, a 15 mg/kg IV dose in primates reduced CSF Aβ42 by ~75% within 12–24 hours. Human Phase I trials mirrored this relationship: a 900 mg single dose achieved 50% CSF Aβ42 reduction (plasma Cmax = 1.68 μM), while 100 mg/day for 14 days achieved 69–77% reduction .

Q. What methodological challenges arise in reconciling this compound’s Aβ-lowering efficacy with its hepatotoxicity?

Despite promising Aβ modulation, this compound caused dose-dependent drug-induced liver injury (DILI) in clinical trials, characterized by elevated ALT levels. Mechanistic studies revealed that this compound and its oxidative metabolites inhibit bile salt export pump (BSEP) and multidrug resistance protein 4 (MRP4), disrupting bile acid transport. This toxicity was exposure-dependent, with hepatic concentrations exceeding plasma levels due to active hepatocyte uptake .

Q. How can researchers design experiments to assess off-target effects of γ-secretase modulators like this compound?

Key approaches include:

- In vitro transporter inhibition assays : Evaluate BSEP, MRP4, and mitochondrial toxicity in hepatocytes.

- Metabolite profiling : Identify oxidative metabolites (e.g., via human hepatocyte studies) and assess their contributions to toxicity.

- Covalent binding assays : Measure protein adduct formation to exclude reactive metabolite involvement .

Q. What contradictions exist between in vitro and in vivo efficacy data for this compound?

While in vitro assays showed potent Aβ42 reduction (IC50 = 5.5 nM), in vivo efficacy required high plasma exposures (e.g., 1.68 μM Cmax in humans for 50% CSF Aβ42 reduction). This discrepancy highlights the importance of blood-brain barrier penetration and species-specific differences in drug metabolism. Notably, non-human primates showed better translational PK/PD than rodents .

Q. How do researchers address interspecies variability in preclinical safety assessments of this compound?

Retrospective analyses compared toxicity markers across species:

- Rats : No hepatotoxicity at Aβ42-effective doses.

- Humans : DILI manifested at exposures >1.5 μM (Cmax), linked to BSEP/MRP4 inhibition. These findings underscore the need for humanized transporter assays and advanced in vitro models (e.g., 3D hepatocyte cultures) to improve toxicity prediction .

Data Analysis & Reproducibility

Q. What statistical methods are critical for analyzing dose-response relationships in this compound studies?

Q. How can researchers ensure reproducibility in measuring Aβ peptide profiles post-BMS-932481 treatment?

Standardized protocols include:

- Mass spectrometry : Quantify Aβ isoforms (e.g., Aβ1-37, Aβ1-38) with high specificity.

- Cross-validation : Use orthogonal methods (e.g., ELISA) for critical endpoints.

- Blinded analysis : Mitigate bias in preclinical and clinical data interpretation .

Ethical & Translational Considerations

Q. What lessons from this compound’s development inform future GSM design?

Key takeaways include:

- Safety margins : Prioritize compounds with wider therapeutic indices (e.g., BPN-15606, requiring sub-micromolar exposures for efficacy).

- Transporter profiling : Screen early for BSEP/MRP4 inhibition.

- Metabolite monitoring : Characterize oxidative metabolites in preclinical species to predict human toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.